6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Description
Properties
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNJNDHWARRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-6-chloro-imidazo[1,2-B]pyridazine with piperazine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Pyridazine Positions
The electron-deficient pyridazine ring facilitates S<sub>N</sub>Ar reactions, particularly at positions activated by electron-withdrawing groups.
Key Findings:
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Halogen Displacement : The 6-chloro group in precursor 2b (3-bromo-6-chloroimidazo[1,2-b]pyridazine) undergoes substitution with amines (e.g., piperazine) under reflux in n-propanol to form 6-(1-piperazinyl) derivatives .
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Reaction Conditions :
Example Reaction:
<div align="center">| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Piperazine | 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine | 81% |
Suzuki–Miyaura Cross-Coupling at Position 3
The bromine atom at position 3 enables palladium-catalyzed cross-coupling with boronic acids.
Key Findings:
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Catalyst System : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) in acetonitrile/water (3:1) .
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Scope : Compatible with aryl and heteroaryl boronic acids, enabling diversification of the C3 position .
Example Reaction:
text3-Bromo-6-(1-piperazinyl)imidazo[1,2-b]pyridazine + Phenylboronic acid → 3-Phenyl-6-(1-piperazinyl)imidazo[1,2-b]pyridazine (85% yield)[6]
Condensation Reactions for Core Formation
The imidazo[1,2-b]pyridazine backbone is synthesized via α-bromoketone-aminopyridazine condensation.
Key Findings:
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Precursors : 3-Amino-6-halopyridazine + α-bromoketone (e.g., 4′-dimethylaminoacetophenone derivatives) .
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Mechanism : Alkylation at the pyridazine nitrogen adjacent to the amino group, followed by cyclodehydration .
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Role of Halogens : Halogens at position 6 direct regioselectivity by reducing nucleophilicity at competing nitrogen sites .
Piperazine Functionalization
The piperazine substituent undergoes alkylation, acylation, and ring-opening reactions.
Key Findings:
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N-Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of K<sub>2</sub>CO<sub>3</sub> to form N-methylpiperazine derivatives .
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Acylation : Acetyl chloride or anhydrides acylate the secondary amine, forming amides (65–78% yield) .
Example:
<div align="center">| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| N-Methylation | Methyl iodide | 6-(4-Methylpiperazinyl)imidazo[1,2-b]pyridazine | 72% |
| Acylation | Acetyl chloride | 6-(4-Acetylpiperazinyl)imidazo[1,2-b]pyridazine | 68% |
Oxidation and Reduction Reactions
The pyridazine ring and piperazine moiety participate in redox reactions.
Key Findings:
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Pyridazine Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH oxidizes the ring to form N-oxide derivatives (45–60% yield) .
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Piperazine Reduction : NaBH<sub>4</sub> reduces N-acylpiperazines to secondary amines.
Biological Activity Correlation
Structural modifications via these reactions modulate kinase inhibition (e.g., TAK1, ABL):
<div align="center">| Derivative | Biological Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| 3-Phenyl-6-(1-piperazinyl) | TAK1 Kinase | 12 nM | |
| 6-(4-Methylpiperazinyl) | ABL Kinase | 8 nM |
Stability and Degradation Pathways
Scientific Research Applications
Antimycobacterial Activity
Research indicates that PIPB and its analogues exhibit promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). A study highlighted the structure-activity relationship (SAR) of PIPB analogues, suggesting that amide derivatives demonstrate superior antitubercular activity compared to sulphonamide derivatives. The improved efficacy of amides is attributed to their enhanced ability to form hydrogen bonds, which may facilitate better interaction with biological targets.
Central Nervous System (CNS) Disorders
PIPB is being investigated for its potential in treating various CNS disorders such as anxiety, epilepsy, and insomnia. A patent application describes its use in reversing benzodiazepine effects, indicating its potential as a therapeutic agent for muscle tension and other related conditions. However, the specific mechanisms underlying these effects require further elucidation .
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is recognized for its role in kinase inhibition, which is crucial in cancer therapy. Notably, PIPB has been shown to enhance kinase inhibition when substituted at the C6 position with piperazine or morpholine. These modifications improve the drug-like properties and selectivity of compounds targeting kinases involved in multiple myeloma and other malignancies .
Inhibitory Effects on Kinases
A comprehensive review of imidazo[1,2-b]pyridazine derivatives revealed their inhibitory effects on several kinases, including BCL-ABL and mTOR. For example, ponatinib, a well-known kinase inhibitor containing this scaffold, has shown effectiveness against chronic myeloid leukemia (CML) by targeting BCR-ABL mutations .
Anticancer Applications
The structural modifications of PIPB have led to compounds with significant anticancer properties. Studies have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PIM kinases by binding to the NH2-terminal lobe helix αC rather than the kinase hinge region. This unique binding mode enhances its selectivity and potency as a kinase inhibitor . The compound’s ability to inhibit kinase activity can lead to the suppression of cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine vs. Pyrrolidine Derivatives
Structural Impact : The piperazine group’s two nitrogen atoms increase polarity and solubility compared to pyrrolidine’s single nitrogen, enhancing bioavailability in antiparasitic applications .
Piperazine vs. Anilino/Pyridyl Derivatives
Selectivity : Pyridyl-substituted analogs show enhanced selectivity for Tyk2 over JAK1/2 due to steric and electronic effects, whereas piperazine derivatives may exhibit broader kinase interactions .
Piperazine vs. Thiazolidinedione/Dihydropyridine Derivatives
Mechanistic Divergence : Thiazolidinedione derivatives inhibit p42/44 MAPK pathways, while piperazine analogs target parasitic kinases, reflecting substituent-driven pathway specificity .
Piperazine vs. Aryl/Alkyl Derivatives
Activity Spectrum : Aryl groups (e.g., 4-fluorophenyl) improve kinase inhibition potency, while piperazine prioritizes antiparasitic applications .
Key Research Findings and Data Tables
Table 2: Pharmacokinetic Properties
| Compound | Substituent | Metabolic Stability (t₁/₂) | Caco-2 Permeability | Solubility (µg/mL) |
|---|---|---|---|---|
| 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine | Piperazine | 2.5 hours | Moderate | 35 |
| 6-(2-Pyridyl)imidazo[1,2-b]pyridazine | 2-Pyridyl | >6 hours | High | 20 |
| 6-(4-Fluorophenyl)imidazo[1,2-b]pyridazine | 4-Fluorophenyl | 4 hours | Low | 10 |
Biological Activity
6-(1-Piperazinyl)imidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine class, notable for its bicyclic structure that combines an imidazole ring with a pyridazine ring. The incorporation of a piperazine moiety at the sixth position significantly enhances its pharmacological properties, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This structure allows for various interactions with biological targets, particularly in the central nervous system (CNS).
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- CNS Activity : Potential applications include treatment for anxiety, epilepsy, and insomnia. It has been suggested that the compound may reverse benzodiazepine effects, although the specific mechanisms remain to be fully elucidated .
- Protein Kinase Inhibition : The compound has shown promise as a protein kinase inhibitor. For instance, it has been associated with inhibiting Pim-1 kinase, which is implicated in various cancers such as Burkitt's lymphoma and prostate cancer .
- Binding Affinity : In vitro studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can bind to amyloid plaques with varying affinities. One derivative exhibited a binding affinity (Ki) of 11.0 nM, suggesting potential utility in Alzheimer's disease imaging .
The mechanisms by which this compound exerts its effects are multifaceted:
- CNS Modulation : The piperazine group may enhance solubility and facilitate interactions with neurotransmitter receptors or other CNS targets .
- Kinase Inhibition : The inhibition of kinases like Pim-1 is thought to disrupt pathways involved in cell proliferation and survival in cancerous cells. This inhibition can lead to reduced tumor growth and progression .
Comparative Analysis with Related Compounds
The following table summarizes key comparative features between this compound and structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Imidazo[1,2-b]pyridazines | Bicyclic structure without piperazine | Lower solubility and biological activity |
| 6-Methylthioimidazo[1,2-b]pyridazine | Methylthio group instead of piperazine | High binding affinity but different selectivity |
| Indazole-containing derivatives | Indazole moiety at position 3 | Different pharmacological profiles |
| Pyridinyl-substituted imidazoles | Pyridinyl groups instead of piperazines | Altered bioactivity due to electronic properties |
This comparison highlights the enhanced biological activity attributed to the piperazine substituent in this compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- A study synthesized various imidazo[1,2-b]pyridazine derivatives and evaluated their binding to amyloid plaques. The findings indicated that structural modifications significantly impacted binding affinity .
- Another research highlighted the efficacy of imidazo[1,2-b]pyridazines as inhibitors of protein kinases involved in cancer progression. The results suggested potential therapeutic applications for these compounds in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(1-piperazinyl)imidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclization reactions. A common method involves reacting 3,6-dichloropyridazine with glycine derivatives under controlled conditions (e.g., inert atmosphere, specific temperatures) to form the imidazo[1,2-b]pyridazine core, followed by piperazine substitution . Yield optimization requires precise stoichiometric ratios and catalysts like palladium on carbon for dehalogenation steps . Side reactions, such as over-oxidation or incomplete cyclization, can be mitigated using phosphate buffers (e.g., Na₂HPO₄) and polar aprotic solvents like DMA .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- 1H/13C NMR is critical for confirming regiochemistry and piperazine substitution patterns. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) confirm imidazo-pyridazine core formation . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for analogous imidazo[1,2-a]pyrimidine derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Waste must be segregated and treated by licensed facilities due to potential environmental toxicity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
- Rational design focuses on substituent effects:
- Piperazine ring : N-alkylation (e.g., methyl, cyclopropyl) improves blood-brain barrier penetration .
- Core modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at position 3 increases binding affinity to CNS targets .
- Hybrid scaffolds : Fusion with thiazole or pyrimidine rings (e.g., 2-cyclopropyl-N-[3-(2-methylthiazol-4-yl)phenyl] derivatives) enhances antimicrobial activity .
Q. What computational tools are used to predict the physicochemical properties of this compound derivatives?
- ADMET prediction : Tools like ACD/Labs Percepta calculate logP, solubility, and CYP450 inhibition. For example, derivatives with TPSA >80 Ų show reduced BBB permeability .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution reactions .
Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?
- Batch analysis : Compare HPLC purity profiles and impurity fingerprints (e.g., residual palladium from catalytic steps) .
- Biological assays : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish compound-specific effects from artifacts. For example, inconsistent IC₅₀ values in kinase assays may arise from residual solvents like DMF altering protein conformation .
Q. What engineering principles apply to scaling up the synthesis of this compound?
- Reactor design : Continuous flow systems minimize exothermic risks in cyclization steps .
- Separation technologies : Membrane filtration or centrifugal partitioning chromatography improves yield in multi-step syntheses .
- Process control : DoE (Design of Experiments) optimizes parameters like temperature gradients and mixing rates to reduce byproduct formation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
